REACTION_CXSMILES
|
S([O-])([O-])(=O)=O.[Na+].[Na+].[Br:8][C:9]1[CH:10]=[C:11]([CH:14]=[C:15]([O:18][CH3:19])[C:16]=1[OH:17])[CH:12]=O.S([O-])([O-])(=O)=O.O[NH3+:26].O[NH3+].ClC1C2C(=CC=CC=2)C=CC=1>ClCCl>[Br:8][C:9]1[CH:10]=[C:11]([CH:14]=[C:15]([O:18][CH3:19])[C:16]=1[OH:17])[C:12]#[N:26] |f:0.1.2,4.5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=O)C=C(C1O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].O[NH3+].O[NH3+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=CC2=CC=CC=C12
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
130 °C
|
Type
|
CUSTOM
|
Details
|
With stirring (20 rpm)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is then cooled to 30° C.
|
Type
|
ADDITION
|
Details
|
nitrogen is introduced until atmospheric pressure
|
Type
|
STIRRING
|
Details
|
while further stirred
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
EXTRACTION
|
Details
|
The filter cake is extracted three times each with 2000 parts by weight of dichloromethane
|
Type
|
CUSTOM
|
Details
|
evaporated to 1/3 of their volume
|
Type
|
CUSTOM
|
Details
|
the next 17000 parts by weight are collected in one fraction
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
is freed from traces of adsorbed 1-chloronaphthalin at 80° C. in the vacuum
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C#N)C=C(C1O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |